3-Pyridinecarboxylic acid,4-ethoxy-1,2-dihydro-1-methyl-2-oxo-
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Overview
Description
3-Pyridinecarboxylicacid,4-ethoxy-1,2-dihydro-1-methyl-2-oxo-(9CI) is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group, an ethoxy group, and a methyl group. It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C₅H₅N.
Preparation Methods
The synthesis of 3-Pyridinecarboxylicacid,4-ethoxy-1,2-dihydro-1-methyl-2-oxo-(9CI) can be achieved through various synthetic routes. One common method involves the reaction of 3-pyridinecarboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. This reaction results in the formation of the ethyl ester derivative, which can then be further reacted with methylamine to introduce the methyl group. The final step involves the oxidation of the intermediate compound to yield the desired product.
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
3-Pyridinecarboxylicacid,4-ethoxy-1,2-dihydro-1-methyl-2-oxo-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and water, as well as catalysts such as palladium on carbon for hydrogenation reactions.
Scientific Research Applications
3-Pyridinecarboxylicacid,4-ethoxy-1,2-dihydro-1-methyl-2-oxo-(9CI) has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxylicacid,4-ethoxy-1,2-dihydro-1-methyl-2-oxo-(9CI) involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also interact with cellular receptors and signaling pathways, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.
Comparison with Similar Compounds
3-Pyridinecarboxylicacid,4-ethoxy-1,2-dihydro-1-methyl-2-oxo-(9CI) can be compared with other similar compounds such as picolinic acid, nicotinic acid, and isonicotinic acid. These compounds share the pyridinecarboxylic acid core structure but differ in their substituents and functional groups. The unique combination of the ethoxy and methyl groups in 3-Pyridinecarboxylicacid,4-ethoxy-1,2-dihydro-1-methyl-2-oxo-(9CI) imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Similar Compounds
- Picolinic acid (2-pyridinecarboxylic acid)
- Nicotinic acid (3-pyridinecarboxylic acid)
- Isonicotinic acid (4-pyridinecarboxylic acid)
These compounds are used in different contexts, such as nutritional supplements (nicotinic acid) and coordination chemistry (picolinic acid).
Properties
Molecular Formula |
C9H11NO4 |
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Molecular Weight |
197.19 g/mol |
IUPAC Name |
4-ethoxy-1-methyl-2-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H11NO4/c1-3-14-6-4-5-10(2)8(11)7(6)9(12)13/h4-5H,3H2,1-2H3,(H,12,13) |
InChI Key |
XMYSNEBHVNDQDB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=O)N(C=C1)C)C(=O)O |
Origin of Product |
United States |
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